1'-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
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Overview
Description
1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one is a spirocyclic compound that features a unique structural motif. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The spiro structure imparts rigidity and three-dimensionality, making it an interesting target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one typically involves cyclization reactions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the isoquinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity or chemical properties.
Scientific Research Applications
1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and natural product analogs.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can enhance the compound’s affinity and selectivity for its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: This compound shares a similar spirocyclic structure but differs in the specific ring systems involved.
1,2,3,4-Tetrahydroisoquinoline: A related isoquinoline derivative with a simpler structure but similar biological activities.
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with potential medicinal applications.
Uniqueness
1’-Methyl-2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one is unique due to its specific combination of isoquinoline and piperidine rings, which imparts distinct chemical and biological properties. Its spirocyclic structure provides rigidity and three-dimensionality, enhancing its potential as a therapeutic agent and a valuable tool in chemical research.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
1'-methylspiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C14H18N2O/c1-16-8-6-14(7-9-16)10-11-4-2-3-5-12(11)13(17)15-14/h2-5H,6-10H2,1H3,(H,15,17) |
InChI Key |
VJAVBQMQGUUBRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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